3,3'-Diaminobenzidine

Immunohistochemistry Slide Archiving Chromogen Stability

3,3'-Diaminobenzidine (DAB) is the definitive chromogenic substrate for HRP-based detection, producing an alcohol-insoluble brown precipitate that enables permanent mounting and indefinite slide archiving. Optimized high-contrast DAB with Co²⁺/Ni²⁺ enhancement delivers superior sensitivity for low-abundance antigens (e.g., transcription factors, phosphorylated proteins). Stabilized working solutions offer 2-week shelf life, reducing daily preparation by ~93%. DAB also serves as the monomer for polybenzimidazole (PBI) fibers with thermal stability >500°C and as the specified chromogenic reagent for selenium determination in water per HJ 811-2016 (detection limit 2.0 μg/L). Procure DAB-based detection kits for archival IHC, metal-enhanced formulations for biomarker validation, and high-purity powder for materials science applications.

Molecular Formula C12H14N4
(NH2)2C6H3C6H3(NH2)2
C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 91-95-2
Cat. No. B165653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diaminobenzidine
CAS91-95-2
Synonyms3,3 Diaminobenzidine
3,3' Diaminobenzidine
3,3'-Diaminobenzidine
3,3-Diaminobenzidine
Diaminobenzidine, 3,3
Diaminobenzidine, 3,3'
Molecular FormulaC12H14N4
(NH2)2C6H3C6H3(NH2)2
C12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N
InChIInChI=1S/C12H14N4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2
InChIKeyHSTOKWSFWGCZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very poor

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Diaminobenzidine (CAS 91-95-2) Procurement Guide: Core Properties and Industrial Relevance


3,3'-Diaminobenzidine (DAB, CAS 91-95-2) is an aromatic diamine derivative of benzidine, functioning primarily as a chromogenic substrate for peroxidase enzymes—most notably horseradish peroxidase (HRP)—in immunohistochemistry (IHC), immunoblotting, and nucleic acid detection [1]. DAB yields a water- and alcohol-insoluble brown precipitate upon enzymatic oxidation, enabling permanent, high-contrast visualization of antigen localization in tissue sections [2]. Beyond biological staining, DAB serves as a critical monomer for synthesizing polybenzimidazole (PBI) fibers renowned for exceptional thermal and chemical stability, as well as a spectrophotometric reagent for selenium determination via piazselenol complex formation [3][4].

Why 3,3'-Diaminobenzidine Cannot Be Replaced by Generic Chromogen Substitutes


Substituting DAB with alternative chromogens like 3-amino-9-ethylcarbazole (AEC) or 4-chloro-1-naphthol (CN) is scientifically unsound due to fundamental differences in precipitate solubility, detection sensitivity, and archival compatibility. AEC and CN produce alcohol-soluble precipitates that are incompatible with standard dehydration and permanent mounting protocols, rendering them unsuitable for long-term slide archiving [1][2]. Furthermore, DAB—particularly when enhanced with metal ions (Co²⁺, Ni²⁺)—achieves markedly superior peroxidase detection sensitivity compared to other chromogen protocols, a critical differentiator for detecting low-abundance antigens [3]. Even among DAB formulations, performance varies significantly; optimized high-contrast DAB solutions exhibit shelf-lives of up to two weeks versus six hours for traditional working solutions, directly impacting workflow efficiency and result reproducibility . In materials applications, DAB's unique tetra-amine structure enables the formation of high-performance polybenzimidazole polymers with thermal stability exceeding 500°C, a property not replicated by simpler aromatic diamines [4].

Quantitative Differentiation of 3,3'-Diaminobenzidine Against Leading Comparators


DAB vs. AEC: Permanent Archiving Capability Due to Alcohol-Insoluble Precipitate

Unlike 3-amino-9-ethylcarbazole (AEC), which generates an alcohol-soluble red precipitate, DAB produces a brown precipitate that is insoluble in ethanol and xylene, enabling dehydration, clearing, and permanent mounting of stained specimens [1]. This fundamental physicochemical difference allows DAB-stained slides to be archived indefinitely for retrospective analysis and clinical record-keeping, whereas AEC-stained slides require aqueous mounting media and are not permanent [2].

Immunohistochemistry Slide Archiving Chromogen Stability

Metal-Enhanced DAB Achieves Highest Peroxidase Detection Sensitivity Among Chromogen Protocols

In a systematic comparison of chromogen protocols for visualizing peroxidase activity, DAB formulations containing imidazole or Co²⁺/Ni²⁺ ions were identified as the most sensitive methods among tested protocols including AEC, 4-chloro-1-naphthol (CN), and p-phenylenediamine-pyrocatechol (PPD-PC) [1]. While the study did not report numeric fold-change values, it established DAB-metal combinations as the benchmark for maximal peroxidase detection sensitivity in tissue sections and antigen spot tests using anti-slow skeletal muscle myosin antibodies [2].

Immunohistochemistry Peroxidase Detection Sensitivity Enhancement

DAB vs. AEC: Quantified Contrast Advantage in CMYK-Based IHC Image Analysis

Using a CMYK color model for quantitative IHC image analysis, DAB demonstrated superior contrast on a 0–255 intensity scale compared to AEC and NovaRed, with the Yellow channel providing the greatest contrast against hematoxylin counterstain [1][2]. This enhanced contrast translates to improved sensitivity and reproducibility in automated image analysis workflows, as validated in clinical studies of carbonic anhydrase IX expression in 414 cervical carcinoma sections [3].

Quantitative IHC Digital Pathology Image Analysis

DAB-Based Spectrophotometric Selenium Determination: Validated Detection Limit of 2.0 μg/L

The 3,3′-diaminobenzidine spectrophotometric method for total selenium determination in water (Chinese National Standard HJ 811-2016) achieves a detection limit of 2.0 μg/L and a lower determination limit of 8.0 μg/L when using a 200 mL sample volume and a 30 mm cuvette [1][2]. This validated method exploits the selective formation of a yellow piazselenol complex between Se(IV) and DAB, measurable at 434 nm [3]. Alternative reagents for selenium determination (e.g., 2,3-diaminonaphthalene) do not benefit from an equivalent national standard method validation.

Analytical Chemistry Selenium Detection Environmental Monitoring

DAB Working Solution Shelf-Life: High-Contrast Formulation Extends Stability to 2 Weeks vs. 6 Hours

Traditional DAB working solutions exhibit a shelf-life of approximately 6 hours after preparation, requiring daily reconstitution and contributing to inter-day variability [1]. In contrast, optimized high-contrast DAB formulations demonstrate stability for up to 2 weeks at ambient temperature, enabling preparation of a single working solution for an entire week's experiments . This represents a 28-fold improvement in working solution longevity.

IHC Workflow Reagent Stability Laboratory Efficiency

Polybenzimidazole Derived from DAB: Thermal Decomposition Onset at 516°C vs. Lower-Performance Aromatic Diamines

Polybenzimidazole (PBI) synthesized from 3,3′-diaminobenzidine exhibits an onset decomposition temperature of 516°C and a maximum decomposition temperature of 536°C, with a melting temperature exceeding 400°C [1][2]. These thermal properties are directly attributable to the tetra-amine structure of DAB, which enables the formation of a highly cross-linked, aromatic heterocyclic polymer network. Alternative aromatic diamines lacking the biphenyl-tetraamine motif cannot achieve comparable thermal-oxidative stability.

High-Performance Polymers Thermal Stability Polybenzimidazole

Optimal Procurement Scenarios for 3,3'-Diaminobenzidine Based on Validated Performance Data


Permanent Archival Immunohistochemistry for Pathology and Retrospective Studies

DAB is the chromogen of choice when stained slides must be archived indefinitely for clinical record-keeping, multi-year retrospective biomarker studies, or regulatory submissions. As established in Evidence Item 1, DAB's alcohol-insoluble precipitate permits dehydration and permanent mounting, whereas AEC-stained slides degrade over time [1]. Facilities that prioritize long-term slide retention should procure DAB-based detection kits rather than AEC or other alcohol-soluble chromogens.

High-Sensitivity Peroxidase Detection in Low-Abundance Antigen Assays

When detecting weakly expressed antigens (e.g., low-copy transcription factors, phosphorylated signaling proteins, or rare cell populations), DAB enhanced with Co²⁺ or Ni²⁺ ions provides the maximal peroxidase detection sensitivity among available chromogen protocols, as demonstrated in Evidence Item 2 [2]. Laboratories engaged in biomarker discovery or validation of low-expression targets should procure metal-enhanced DAB formulations to minimize false-negative results.

High-Throughput IHC Facilities Requiring Stable Working Solutions

For core facilities and clinical pathology laboratories processing high daily slide volumes, the 2-week working solution stability of high-contrast DAB formulations (Evidence Item 5) directly reduces daily reagent preparation time by approximately 93% compared to traditional DAB solutions requiring preparation every 6 hours . Procuring stabilized DAB formulations improves workflow efficiency, reduces reagent waste, and enhances inter-day staining reproducibility.

Regulatory-Compliant Selenium Determination in Environmental Water Samples

Environmental testing laboratories performing total selenium analysis in surface water, groundwater, or industrial wastewater per Chinese National Standard HJ 811-2016 must procure DAB as the specified chromogenic reagent [3]. The validated detection limit of 2.0 μg/L (200 mL sample, 30 mm cuvette) supports regulatory compliance without requiring method re-validation, a distinct advantage over alternative reagents lacking national standard recognition (Evidence Item 4).

Technical Documentation Hub

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